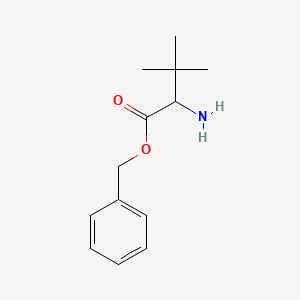![molecular formula C14H14ClN3OS B15241379 2-chloro-N-[3-cyano-4,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-2-yl]acetamide CAS No. 852388-92-2](/img/structure/B15241379.png)
2-chloro-N-[3-cyano-4,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[3-cyano-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a cyano group, dimethyl groups, and a thiophen-2-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-cyano-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the cyano and thiophen-2-ylmethyl groups. The final step involves the chlorination of the acetamide group. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product .
化学反応の分析
Types of Reactions
2-Chloro-N-[3-cyano-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学的研究の応用
2-Chloro-N-[3-cyano-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
作用機序
The mechanism of action of 2-Chloro-N-[3-cyano-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide: Similar structure but with a different substitution pattern on the pyrrole ring.
tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: Contains a thiophene ring but with different functional groups.
Uniqueness
2-Chloro-N-[3-cyano-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]acetamide is unique due to its specific substitution pattern and the presence of both cyano and thiophen-2-ylmethyl groups. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
852388-92-2 |
|---|---|
分子式 |
C14H14ClN3OS |
分子量 |
307.8 g/mol |
IUPAC名 |
2-chloro-N-[3-cyano-4,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-2-yl]acetamide |
InChI |
InChI=1S/C14H14ClN3OS/c1-9-10(2)18(8-11-4-3-5-20-11)14(12(9)7-16)17-13(19)6-15/h3-5H,6,8H2,1-2H3,(H,17,19) |
InChIキー |
LIEMSBPQNKXNBW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)CC2=CC=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


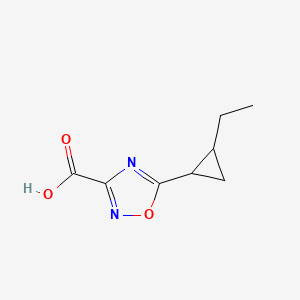
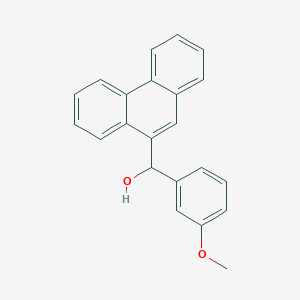
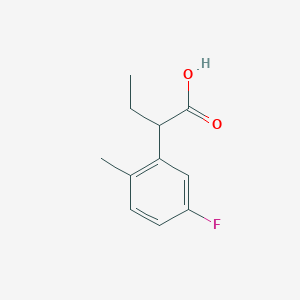
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241322.png)
![tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B15241329.png)
![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)
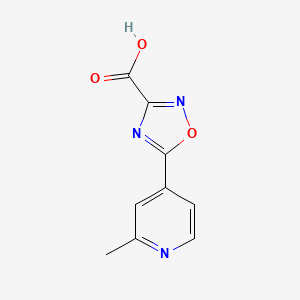

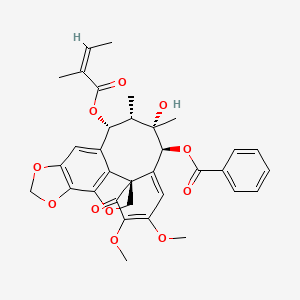
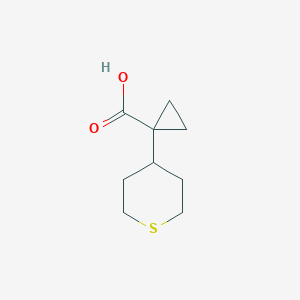
![(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15241371.png)
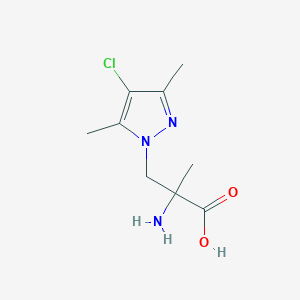
![Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15241393.png)
